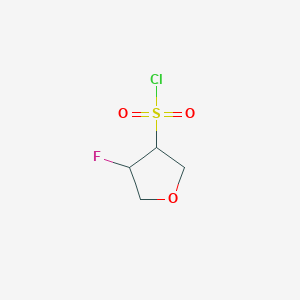

4-Fluorooxolane-3-sulfonyl chloride

Description

Contextualization within Halogenated Heterocycles and Sulfonyl Chemistry

4-Fluorooxolane-3-sulfonyl chloride is a unique bifunctional molecule that marries the structural rigidity and polarity of a saturated heterocyclic system—the oxolane (tetrahydrofuran) ring—with the reactive potential of a sulfonyl chloride group and the modulating influence of a fluorine atom. Halogenated heterocycles are a well-established class of compounds in medicinal chemistry, with the inclusion of halogens often leading to enhanced biological activity and improved pharmacokinetic profiles. nih.govtandfonline.comacs.org The carbon-fluorine bond, in particular, is noted for its exceptional strength and the unique electronic properties it imparts to a molecule. tandfonline.com

Simultaneously, sulfonyl chlorides (RSO₂Cl) are powerful and versatile intermediates in organic synthesis. wikipedia.orgmagtech.com.cn The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. wikipedia.org This reactivity makes sulfonyl chlorides indispensable tools for creating diverse molecular architectures. The presence of both a fluorine atom and a sulfonyl chloride group on an oxolane ring suggests that this compound could serve as a versatile scaffold for the introduction of this fluorinated heterocycle into a variety of molecular targets.

Significance of Oxolane and Fluorine Moieties in Synthetic Design

The oxolane ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs. Its five-membered, non-aromatic nature provides a three-dimensional framework that can effectively orient substituents in space to interact with biological targets. The oxygen atom in the ring can act as a hydrogen bond acceptor, further influencing molecular interactions.

The incorporation of fluorine into organic molecules is a widely employed strategy in drug design for several key reasons:

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage, which can enhance the in vivo half-life of a drug. tandfonline.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing a molecule's pKa and, consequently, its absorption and distribution. nih.gov

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a biological target.

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with protein targets, leading to increased binding affinity. rsc.org

The combination of the oxolane ring and a fluorine atom in this compound therefore presents a compelling structural motif for the design of new chemical entities with potentially favorable biological properties.

Research Imperatives and Gaps in the Literature for this compound

Despite the clear potential of this compound as a synthetic building block, a comprehensive review of the scientific literature reveals a significant gap in dedicated research on this specific compound. While general methods for the synthesis of fluorinated heterocycles and sulfonyl chlorides are well-documented, detailed studies focusing on the preparation, properties, and synthetic applications of this compound are notably absent from peer-reviewed journals. researchgate.netorganic-chemistry.orgorganic-chemistry.org

The primary sources of information for this compound currently appear to be commercial supplier catalogs, which provide basic data such as the CAS number (1803609-87-1). bldpharm.com However, these sources lack the in-depth experimental details and characterization data necessary for its widespread adoption by the research community.

Therefore, key research imperatives include:

Development of a robust and scalable synthesis: A detailed, peer-reviewed synthetic procedure for this compound is needed to make it readily accessible to researchers.

Thorough characterization: Comprehensive spectroscopic and physical data are required to fully characterize the compound and its stereoisomers.

Exploration of its reactivity: Systematic studies on the reactivity of the sulfonyl chloride group in the presence of the adjacent fluorine atom are necessary to understand its synthetic utility.

Application in the synthesis of novel compounds: The use of this compound as a building block for the creation of new, biologically relevant molecules needs to be demonstrated.

Addressing these research gaps will be crucial to unlocking the full potential of this compound in contemporary organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluorooxolane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRMTYQVLIOYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluorooxolane 3 Sulfonyl Chloride

Strategic Approaches to Sulfonyl Chloride Synthesis

The formation of the sulfonyl chloride group can be accomplished through various strategic approaches, each with its own set of reagents and conditions.

Chlorosulfonylation Techniques

Direct chlorosulfonylation is a primary method for introducing a sulfonyl chloride group. This typically involves the reaction of a suitable precursor with a chlorosulfonating agent. For instance, sulfonic acids can be converted to sulfonyl chlorides using chlorinating agents like 2,4,6-trichloro-1,3,5-triazine. researchgate.net Another approach involves the N-chlorosuccinimide (NCS) chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides or mesylates and thiourea. organic-chemistry.org This method is advantageous due to the ease of preparation of the starting materials and the ability to recycle the succinimide (B58015) byproduct. organic-chemistry.org

A clean and environmentally friendly synthesis of alkanesulfonyl chlorides utilizes a bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is noted for its use of accessible reagents, operational safety, and straightforward purification, leading to high yields. organic-chemistry.org

| Starting Material | Reagent | Key Features |

| S-alkyl isothiourea salts | N-Chlorosuccinimide (NCS) | Good yields, recyclable byproduct. organic-chemistry.org |

| S-alkyl isothiourea salts | Bleach (e.g., NaClO) | Environmentally friendly, safe, high yields. organic-chemistry.org |

| Sulfonic acids | 2,4,6-trichloro-1,3,5-triazine | Neutral reaction conditions. researchgate.net |

Oxidative Chlorination of Sulfur Precursors

Oxidative chlorination provides a versatile route to sulfonyl chlorides from various sulfur-containing precursors like thiols, disulfides, and thioacetates. organic-chemistry.orgorganic-chemistry.org This method involves the oxidation of the sulfur atom and subsequent chlorination in a single process.

A variety of reagents have been developed for this transformation. For example, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been shown to be a mild and efficient reagent for the direct oxidative conversion of sulfur compounds to the corresponding arenesulfonyl chlorides in good to excellent yields. lookchem.com The reaction is suitable for thiols, disulfides, and benzylic sulfides. lookchem.com Similarly, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive reagent for the oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org The use of H₂O₂ in the presence of zirconium tetrachloride is another efficient method for converting thiols and disulfides to sulfonyl chlorides with high purity and in excellent yields under mild conditions. organic-chemistry.org

Other effective reagents for oxidative chlorination include:

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org

N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid. organic-chemistry.org

NCS, tetrabutylammonium (B224687) chloride, and water for the in situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org

1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in a continuous flow protocol, which offers enhanced safety and control. rsc.org

A continuous flow, metal-free protocol using nitric acid, hydrochloric acid, and oxygen has also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, with yields typically ranging from 70-81%. nih.gov

| Sulfur Precursor | Oxidizing/Chlorinating Agent | Key Advantages |

| Thiols, Disulfides, Benzylic Sulfides | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Mild conditions, broad substrate scope. lookchem.com |

| Thiols | Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂) | Highly reactive. organic-chemistry.org |

| Thiols, Disulfides | Hydrogen Peroxide (H₂O₂) and Zirconium Tetrachloride | High purity, excellent yields, mild conditions. organic-chemistry.org |

| Thiols, Disulfides | Nitrate salt and Chlorotrimethylsilane | Mild and efficient. organic-chemistry.org |

| Thiols | N-Chlorosuccinimide (NCS) and dilute HCl | Good yields. organic-chemistry.org |

| Thiols, Disulfides | Nitric acid, Hydrochloric acid, Oxygen (Flow reactor) | Metal-free, continuous flow, good yields. nih.gov |

Diazotization-Based Routes and Sandmeyer-Type Reactions

The Sandmeyer reaction offers a classic and versatile method for the synthesis of sulfonyl chlorides from aromatic amines. organic-chemistry.org This involves the diazotization of an aniline (B41778) derivative to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride, to yield the sulfonyl chloride. acs.orgnih.gov

Recent advancements have focused on improving the safety and efficiency of this reaction. For example, using DABSO (DABCO-bis(sulfur dioxide)) as a stable surrogate for sulfur dioxide allows the reaction to be performed on a large scale with a wide range of anilines. researchgate.netnih.gov This method can be conducted in a one-pot fashion, where the initially formed sulfonyl chloride is directly converted to a sulfonamide by adding an amine. researchgate.netnih.gov

Photocatalysis has also emerged as a modern alternative to the traditional Meerwein chlorosulfonylation. acs.org A heterogeneous potassium poly(heptazine imide) photocatalyst can mediate the synthesis of sulfonyl chlorides from aryldiazonium salts under mild conditions, using visible light at room temperature. acs.org This method demonstrates high functional group tolerance. acs.org

A patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) via the isolation of an intermediate fluoboric acid diazonium salt, followed by a sulfonyl chlorination reaction. google.com This process is noted for its low cost and high product content, making it suitable for industrial production. google.com

In Situ Generation Methodologies

In situ generation of sulfonyl chlorides provides a convenient approach where the reactive sulfonyl chloride is generated and immediately consumed in the subsequent reaction, often for the synthesis of sulfonamides or sulfonyl azides. organic-chemistry.org This strategy avoids the isolation of the often unstable sulfonyl chloride intermediate.

One such method involves the oxidation of thiols with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water, followed by the direct reaction with an amine or sodium azide. organic-chemistry.org Another approach utilizes the in situ reduction of sulfonyl chlorides for the synthesis of sulfinamides. nih.gov Furthermore, the reaction of thionyl chloride with water can be used for the in situ generation of sulfur dioxide for Sandmeyer-type reactions. acs.org

Stereoselective Synthesis Considerations for Fluorooxolane Scaffolds

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-fluorooxolane-3-sulfonyl chloride. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For instance, in the synthesis of arenesulfonyl chlorides via oxidative chlorination with DCDMH, acetonitrile (B52724) was found to be a more effective solvent than non-polar solvents like dichloromethane (B109758) or toluene. lookchem.com The reaction proceeded cleanly in aqueous acetonitrile at 5 °C. lookchem.com

In Sandmeyer-type reactions, the use of a concentrated solution of sulfur dioxide in glacial acetic acid at low temperatures (below 5 °C) has been shown to improve yields compared to reactions in aqueous medium. nih.gov The development of a Sandmeyer reaction using DABSO as an SO₂ surrogate demonstrated that the reaction could be successfully scaled up to a 20-gram scale, achieving an 80% yield of the corresponding heterocyclic sulfonyl chloride. nih.gov

For the synthesis of sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS), acetonitrile was identified as the optimal solvent, with other solvents leading to reduced product formation. researchgate.net

The following table summarizes optimization data from various sulfonyl chloride syntheses:

| Reaction Type | Key Optimization Parameter | Finding |

| Oxidative Chlorination with DCDMH | Solvent | Acetonitrile is more effective than non-polar solvents. lookchem.com |

| Sandmeyer Reaction | SO₂ Source and Solvent | Concentrated SO₂ in glacial acetic acid at <5°C improves yields. nih.gov |

| Sandmeyer Reaction with DABSO | Scale | Successfully scaled to 20g with 80% yield. nih.gov |

| Synthesis from Sulfonyl Hydrazides | Solvent | Acetonitrile is the optimal solvent. researchgate.net |

Purification and Isolation Protocols for Synthesized Product

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity, which is essential for its subsequent applications. The choice of purification method will depend on the physical properties of the compound (e.g., boiling point, solubility) and the nature of the impurities present.

Distillation: If the compound is a liquid with sufficient thermal stability, vacuum distillation is a common and effective method for purification. This technique separates the product from non-volatile impurities and solvents. The distillation would be carried out under reduced pressure to lower the boiling point and prevent decomposition.

Chromatography: Flash column chromatography is a versatile technique for purifying both liquid and solid compounds. rsc.org A silica (B1680970) gel stationary phase is typically used, and the mobile phase would be a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent would be optimized to achieve good separation of the desired product from byproducts and unreacted starting materials.

Recrystallization: If this compound is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. rsc.org This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is crucial for successful recrystallization.

Aqueous Work-up: Following the synthesis, an aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer containing the product with water, brine, and sometimes a dilute acidic or basic solution to neutralize any remaining reactants or catalysts. Care must be taken during the aqueous work-up as sulfonyl chlorides can be sensitive to hydrolysis.

The following tables provide hypothetical data that might be expected from the synthesis and purification of this compound.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound via Oxidative Chlorination

| Parameter | Value |

| Starting Material | 4-Fluorooxolane-3-thiol |

| Oxidizing Agent | N-Chlorosuccinimide (NCS) |

| Chloride Source | Tetrabutylammonium chloride |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Hypothetical Yield | 75-85% |

Table 2: Hypothetical Purification Parameters for this compound

| Purification Method | Parameters |

| Flash Chromatography | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) |

| Vacuum Distillation | Pressure: 0.1-1 mmHgHypothetical Boiling Point: 80-90 °C at 0.5 mmHg |

| Recrystallization | Solvent System: Hexane/Toluene mixture |

Mechanistic Investigations of 4 Fluorooxolane 3 Sulfonyl Chloride Reactivity

Electrophilic and Nucleophilic Reaction Pathways

The primary reaction pathway for sulfonyl chlorides, including 4-fluorooxolane-3-sulfonyl chloride, involves the electrophilic sulfur atom of the sulfonyl group. magtech.com.cnwikipedia.org This sulfur is susceptible to attack by a wide array of nucleophiles. The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2-type) process. rsc.orgmdpi.com

Common nucleophilic reactions include:

Hydrolysis: Reaction with water yields the corresponding sulfonic acid. wikipedia.org

Alcoholysis: Reaction with alcohols in the presence of a non-nucleophilic base produces sulfonate esters. wikipedia.org

Aminolysis: Reaction with primary or secondary amines affords sulfonamides, a reaction of significant importance in medicinal chemistry. wikipedia.orgiupac.org

The fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. The presence of fluorine can also reduce the basicity of nearby atoms, potentially influencing reaction rates and equilibria. nih.gov The oxolane ring, while primarily a structural scaffold, can influence the steric accessibility of the reaction center. Studies on sterically hindered arenesulfonyl chlorides have shown that bulky substituents can, counterintuitively, accelerate substitution rates due to ground-state destabilization of the starting material. mdpi.comnih.gov A similar effect could be considered for the bulky oxolane substituent.

| Nucleophile | Product Type | General Reaction |

| Water (H₂O) | Sulfonic Acid | RSO₂Cl + H₂O → RSO₃H + HCl |

| Alcohol (R'OH) | Sulfonate Ester | RSO₂Cl + R'OH → RSO₂OR' + HCl |

| Amine (R'₂NH) | Sulfonamide | RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl |

| Sodium Sulfite (Na₂SO₃) | Sulfinate Salt | RSO₂Cl + Na₂SO₃ → RSO₂Na + NaCl + SO₂ |

Table 1: Illustrative Nucleophilic Reactions of Sulfonyl Chlorides. R represents the 4-fluorooxolane-3-yl group.

Radical Processes and Atom Transfer Reactions

Beyond ionic pathways, this compound can participate in radical reactions. The sulfur-chlorine bond can undergo homolytic cleavage, typically initiated by light, heat, or a radical initiator, to generate a 4-fluorooxolane-3-sulfonyl radical. magtech.com.cnnih.gov

These highly reactive sulfonyl radicals can engage in several processes:

Addition to Unsaturation: Sulfonyl radicals readily add across alkenes and alkynes, providing a powerful method for carbon-sulfur bond formation and the synthesis of functionalized vinyl sulfones. nih.gov

Atom Transfer Radical Addition (ATRA): In ATRA reactions, the sulfonyl chloride acts as a source for both a radical and a chlorine atom. For instance, copper-catalyzed, visible-light-induced ATRA reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes have been developed to yield α-chloro-β-fluoroalkylcarbonyl products. nih.gov This demonstrates a pathway where the 4-fluorooxolane-3-sulfonyl radical could add to a double bond, followed by the transfer of the chlorine atom from another molecule of the sulfonyl chloride to terminate the radical chain.

The generation of the sulfonyl radical from its sulfonyl chloride precursor is a key step in these transformations, which often proceed under mild conditions and show broad functional group compatibility. magtech.com.cnnih.gov

Influence of Fluoro and Oxolane Substituents on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are significantly modulated by its substituents.

Influence of the Fluoro Substituent: The fluorine atom has a profound electronic impact. Its high electronegativity enhances the partial positive charge on the sulfur atom, which is expected to accelerate the rate of nucleophilic attack. Kinetic studies on substituted arenesulfonyl chlorides show that electron-withdrawing groups increase the rate of hydrolysis. rsc.org Furthermore, fluorine's presence can alter the conformational preferences of the oxolane ring, which can in turn affect the steric environment around the reactive center and influence transition state energies. nih.gov Thermodynamically, the formation of the strong H-F or C-F bonds in potential side reactions is a consideration, though the C-F bond in the starting material is generally stable. researchgate.net

| Substituent | Primary Effect | Impact on Kinetics | Impact on Thermodynamics |

| Fluoro Group | Strong Inductive Electron Withdrawal | Accelerates nucleophilic attack by increasing sulfur electrophilicity. rsc.org | Stabilizes the product in certain reactions through electronic effects. |

| Oxolane Ring | Steric Bulk / Conformational Effects | May accelerate reaction rates via ground-state destabilization due to steric compression. mdpi.comnih.gov | Can make the reaction more exergonic by releasing steric strain in the transition state. |

Table 2: Summary of Substituent Effects on Reactivity.

Transition State Analysis and Reaction Intermediates

The mechanistic pathways of this compound involve distinct transition states and intermediates.

Nucleophilic Substitution: For the common reactions with nucleophiles like amines or alcohols, the pathway proceeds through an SN2-type mechanism. rsc.org Density Functional Theory (DFT) calculations on similar systems support a synchronous mechanism involving a single, trigonal bipyramidal transition state where the nucleophile is forming a bond to the sulfur as the chloride leaving group departs. mdpi.comnih.gov

Elimination-Addition (Sulfene Intermediate): In the presence of a strong base, particularly with α-hydrogens present, an alternative pathway can occur involving the formation of a highly reactive "sulfene" intermediate (RCH=SO₂). wikipedia.org However, for this compound, the α-carbon (C3) lacks a hydrogen atom, making the direct formation of a traditional sulfene (B1252967) via dehydrochlorination unlikely.

Radical Intermediates: In radical processes, the key intermediate is the 4-fluorooxolane-3-sulfonyl radical (4-F-Oxo-SO₂•). This species is generated by the homolysis of the S-Cl bond and is central to subsequent addition and atom transfer reactions. nih.govnih.gov The stability and reactivity of this radical intermediate are crucial for the efficiency of these synthetic methods.

The specific reaction conditions ultimately dictate which intermediate and corresponding transition state will be dominant, leading to the observed product distribution.

Derivatization and Functionalization Strategies of 4 Fluorooxolane 3 Sulfonyl Chloride

Synthesis of Sulfonamides and Sulfonate Esters

The sulfonyl chloride moiety of 4-fluorooxolane-3-sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the foundation for the synthesis of two major classes of derivatives: sulfonamides and sulfonate esters.

Sulfonamides are typically synthesized by reacting this compound with primary or secondary amines. ucl.ac.uksigmaaldrich.com This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. organic-chemistry.orgyoutube.com The resulting sulfonamide linkage is a key structural motif in a wide array of medicinally important compounds. sigmaaldrich.comnih.gov The reaction is generally high-yielding and tolerates a broad range of functional groups on the amine component, allowing for the creation of diverse molecular libraries for drug discovery. nih.gov

Sulfonate esters are formed through the reaction of this compound with alcohols or phenols. youtube.comsci-hub.se Similar to sulfonamide formation, this reaction is typically facilitated by a base to scavenge the generated HCl. youtube.com The resulting sulfonate esters are themselves useful intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. libretexts.org This allows for the subsequent introduction of a wide range of functionalities. The reaction conditions are generally mild, and the process is compatible with various functional groups on the alcohol or phenol. researchgate.net

Interactive Table: Synthesis of Sulfonamides and Sulfonate Esters

| Product Type | Nucleophile | General Reaction Conditions | Key Features |

| Sulfonamide | Primary or Secondary Amine | Presence of a base (e.g., pyridine, triethylamine) | High yields, broad functional group tolerance, formation of a key pharmacophore. sigmaaldrich.comorganic-chemistry.orgnih.gov |

| Sulfonate Ester | Alcohol or Phenol | Presence of a base (e.g., pyridine) | Mild conditions, product is a good leaving group for further substitutions. youtube.comsci-hub.selibretexts.org |

Cross-Coupling Reactions Involving Sulfonyl Chloride Activation

Recent advances in catalysis have enabled the use of sulfonyl chlorides in cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.netnih.gov These reactions often proceed via a "desulfonylative" pathway, where the sulfonyl chloride group is extruded as sulfur dioxide. researchgate.netchemrxiv.org This approach allows the alkyl or aryl group attached to the sulfonyl chloride to participate in the coupling process.

For this compound, this strategy would involve the activation of the C-S bond, followed by coupling with a suitable partner, such as an organometallic reagent or an alkene. scilit.com Palladium-catalyzed systems are commonly employed for such transformations. scilit.comresearchgate.netmdpi.com For instance, in a Stille-type coupling, a palladium catalyst could facilitate the reaction between this compound and an organostannane, leading to the formation of a new C-C bond with the extrusion of SO2. scilit.com Similarly, Suzuki-type couplings with boronic acids could also be envisioned. mdpi.com These desulfonylative cross-coupling reactions represent a modern and efficient way to incorporate the fluorooxolane scaffold into more complex molecules. researchgate.netchemrxiv.orgblogspot.com

Annulation and Cycloaddition Reactions

The sulfonyl chloride group and the oxolane ring can both participate in annulation and cycloaddition reactions to construct new ring systems. Sulfonyl chlorides can react with unsaturated compounds like alkenes and alkynes under various conditions to form cyclic products. magtech.com.cn For example, [2+2] cycloadditions between sulfonyl chlorides and alkenes can yield four-membered sultone rings. magtech.com.cnresearchgate.net

While specific examples involving this compound are not extensively documented, the general reactivity patterns of sulfonyl chlorides suggest its potential as a partner in such transformations. magtech.com.cn For instance, copper-catalyzed cycloaddition of sulfonyl azides (which can be derived from sulfonyl chlorides) with alkynes is a known method for the synthesis of N-sulfonylated triazoles. nih.gov This suggests that a derivative of this compound could potentially be used to construct heterocyclic systems.

Selective Functionalization of the Oxolane Ring

Beyond the reactivity of the sulfonyl chloride group, the oxolane ring itself presents opportunities for selective functionalization. The fluorine atom at the 4-position influences the reactivity of the ring, and its presence can direct or facilitate certain transformations.

One potential avenue for functionalization is the selective opening of the oxolane ring. Under specific acidic or basic conditions, the ether linkage could be cleaved to yield a linear, functionalized product. Another possibility is the substitution or elimination at positions adjacent to the sulfonyl chloride or the fluorine atom. For example, dehydrofluorination could introduce a double bond into the ring, creating a new site for further reactions. While specific methodologies for the selective functionalization of the 4-fluorooxolane ring are still emerging, the principles of heterocyclic chemistry suggest that such transformations are feasible. rsc.orgnih.gov

Incorporation into Complex Molecular Architectures

The ultimate utility of this compound lies in its role as a building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.comresearchgate.netresearchgate.net The incorporation of the 4-fluorooxolane motif can impart desirable properties to the final molecule, such as improved metabolic stability, enhanced binding affinity, or altered lipophilicity. mdpi.com

The derivatization strategies discussed above provide the necessary tools to integrate this fluorinated scaffold into larger molecular frameworks. For instance, a sulfonamide derivative of this compound could be a key component of a novel enzyme inhibitor or receptor agonist. sigmaaldrich.comnih.gov Similarly, a product from a cross-coupling reaction could serve as an advanced intermediate in a multi-step synthesis of a complex natural product analogue. The ability to readily form sulfonamides and sulfonate esters, coupled with the potential for more advanced transformations, makes this compound a valuable addition to the synthetic chemist's toolbox for constructing novel and functional molecular architectures. nih.govucl.ac.uk

Applications of 4 Fluorooxolane 3 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

4-Fluorooxolane-3-sulfonyl chloride is a highly valuable building block due to the orthogonal reactivity of its functional groups—the sulfonyl chloride, the fluorine atom, and the ether oxygen. This allows for its sequential and controlled modification, enabling the introduction of the 4-fluorooxolane motif into a diverse array of molecular architectures. The presence of an sp3-rich, fluorinated cyclic system is particularly desirable in drug discovery, as it can enhance metabolic stability, binding affinity, and pharmacokinetic profiles. nih.govnih.govnih.gov

The synthesis of cyclic β-fluoro sulfonyl chlorides, such as the title compound, is accessible through multi-step sequences starting from corresponding cyclic alkenes. researchgate.netthieme-connect.com A general approach involves the bromofluorination of the double bond, followed by nucleophilic substitution of the bromide with a thioacetate, and subsequent oxidative chlorination to yield the target sulfonyl chloride. thieme-connect.com The availability of this synthetic route makes this compound and its analogs promising and readily available building blocks for discovery chemistry. researchgate.netresearcher.life

The utility of this building block is demonstrated by its potential reactions, where each functional group can be selectively addressed.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Reaction Type | Product Class | Potential Utility |

| Sulfonyl Chloride | Amines (R-NH₂) | Sulfonamides | Synthesis of bioactive compounds, covalent inhibitors |

| Alcohols (R-OH) / Phenols | Sulfonate Esters | Creation of stable intermediates, prodrugs | |

| Friedel-Crafts Reaction | Sulfones | C-S bond formation for core structure modification | |

| Fluoride (B91410) Source (e.g., KF) | Sulfonyl Fluorides | Precursors for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry | |

| Fluorine Atom | Not typically reactive | N/A | Modulates pKa, lipophilicity, and conformation of the final molecule |

| Oxolane Ring | Ring-opening reagents (Strong Lewis/Brønsted acids) | Acyclic functionalized compounds | Access to linear, fluorinated scaffolds |

Design and Synthesis of Novel Heterocyclic Systems

The sulfonyl chloride moiety is a powerful electrophile for constructing a wide range of sulfur-containing heterocycles. magtech.com.cnresearchgate.net By reacting this compound with bifunctional nucleophiles, novel and complex heterocyclic systems incorporating the 4-fluorooxolane unit can be readily synthesized. This strategy is particularly effective for creating libraries of compounds for high-throughput screening in drug discovery programs. mdpi.comresearchgate.net

For instance, reaction with 1,2-aminoalcohols can lead to the formation of 1,2,3-oxathiazine-like structures, while reactions with 1,2-diamines can yield cyclic sulfamides. These reactions capitalize on the high reactivity of the sulfonyl chloride group to forge stable C-N or C-O bonds, leading to new ring systems. researchgate.net The resulting fused or spirocyclic systems are rich in sp3-centers and possess the unique electronic properties conferred by the fluorine atom, making them attractive scaffolds for medicinal chemistry. bioengineer.orgsciencedaily.com

Table 2: Exemplary Heterocyclic Systems Derived from this compound

| Bifunctional Nucleophile | Resulting Heterocyclic Core | Reaction Type |

| 2-Aminoethanol | Oxathiazine dioxide derivative | Intramolecular sulfonamide/sulfonate formation |

| Ethylenediamine | Diazasultam (cyclic sulfamide) | Double sulfonamide formation |

| 2-Aminophenol | Benzoxathiazine dioxide derivative | Intramolecular sulfonamide/sulfonate formation |

| o-Phenylenediamine | Dibenzothiadiazocine dioxide derivative | Double sulfonamide formation |

Development of Specialized Reagents and Catalysts

Beyond its direct use as a building block, this compound serves as a precursor for the development of more specialized reagents. The conversion of the highly reactive sulfonyl chloride into a corresponding sulfonyl fluoride, for example, yields a reagent suitable for SuFEx click chemistry. Sulfonyl fluorides are more stable than sulfonyl chlorides but can be activated under specific conditions to react with a wide range of nucleophiles, offering a powerful tool for modular synthesis and bioconjugation.

Furthermore, it can be converted into stable yet reactive sulfonate esters, such as 2,4,6-trichlorophenyl sulfonates. nih.gov These derivatives can act as bench-stable alternatives to the more moisture-sensitive sulfonyl chloride, allowing for more controlled and selective reactions with nucleophiles in the later stages of a complex synthesis. nih.gov The unique electronic and steric environment provided by the 4-fluorooxolane backbone could also be exploited in the design of chiral ligands or organocatalysts, where the fluorine and ether oxygen could participate in non-covalent interactions to influence stereoselectivity.

Integration into Multi-Step Synthetic Sequences

The true power of a versatile building block is realized in its seamless integration into complex, multi-step synthetic pathways. vapourtec.com this compound is ideally suited for this role. It can be introduced early in a synthetic route to establish a key fluorinated, heterocyclic core. Alternatively, its sulfonyl chloride handle allows for its late-stage introduction to a complex molecule, imparting the desirable properties of the fluoro-oxolane motif at a convergent step. nih.gov

For example, in the total synthesis of a natural product analogue, the sulfonyl chloride could be used to couple the 4-fluorooxolane moiety to a primary or secondary amine present on an advanced intermediate, forming a stable sulfonamide linkage. This strategy leverages the robust nature of sulfonamide bonds and the beneficial physicochemical properties imparted by the fluorinated ring system. nih.govsemanticscholar.org The ability to use this building block in various stages of synthesis provides chemists with significant flexibility in designing efficient and convergent routes to novel and potentially bioactive molecules.

Table 3: Hypothetical Integration in a Multi-Step Synthesis

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Reaction of this compound with a protected amine (e.g., Boc-NH₂) | Protected 4-fluorooxolane-3-sulfonamide | Installation of the core building block |

| 2 | Deprotection of the amine | Primary 4-fluorooxolane-3-sulfonamide | Unmasking a functional handle for further elaboration |

| 3 | Coupling with a complex carboxylic acid (R-COOH) | N-Acyl-4-fluorooxolane-3-sulfonamide | Elongation of the molecular structure towards the final target |

| 4 | Further functional group transformations | Final Target Molecule | Completion of the synthesis of a complex, fluorinated molecule |

Computational and Theoretical Studies on 4 Fluorooxolane 3 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic environment of a molecule. udel.edutue.nlyoutube.com For 4-Fluorooxolane-3-sulfonyl chloride, these calculations reveal a complex interplay of inductive and resonance effects that dictate its reactivity.

The sulfonyl chloride group (-SO₂Cl) is strongly electron-withdrawing, primarily due to the high electronegativity of the oxygen and chlorine atoms. This effect polarizes the sulfur atom, rendering it highly electrophilic. The fluorine atom at the 4-position also contributes a significant inductive effect, withdrawing electron density from the oxolane ring. This withdrawal enhances the electrophilicity of the carbon atoms adjacent to the fluorine and the sulfonyl group.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of a molecule's ability to accept electrons, while the HOMO energy relates to its ability to donate electrons. For an electrophilic molecule like this compound, the LUMO is expected to be of low energy and localized predominantly on the sulfonyl group's sulfur atom. This localization signifies that the sulfur atom is the primary site for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. unitn.it A smaller gap suggests higher reactivity. In the case of this compound, the presence of multiple electron-withdrawing groups would be expected to lower the energy of both the HOMO and LUMO, with a significant impact on the LUMO, likely resulting in a moderate to small HOMO-LUMO gap, indicating a kinetically stable but reactive molecule.

Calculations of the molecular electrostatic potential (MEP) surface provide a visual representation of the charge distribution. For this compound, the MEP would show a region of strong positive potential (electrophilic character) around the sulfur atom of the sulfonyl chloride group, and negative potential around the oxygen atoms and the chlorine atom. This further supports the sulfur atom as the most probable site for reaction with nucleophiles.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Compounds

| Property | Predicted Value/Characteristic | Rationale/Analogous Compound |

| HOMO Energy | Low | Electron-withdrawing groups lower orbital energies. (Methanesulfonyl chloride) |

| LUMO Energy | Very Low | Strong localization on the electrophilic sulfur atom. (Methanesulfonyl chloride) |

| HOMO-LUMO Gap | Moderate | Indicates a balance of kinetic stability and reactivity. |

| Mulliken Charge on S | Highly Positive | Due to bonding with two oxygen atoms and a chlorine atom. |

| Mulliken Charge on F | Negative | High electronegativity of fluorine. |

Molecular Modeling of Conformational Preferences and Stereochemical Influence

The five-membered oxolane (tetrahydrofuran) ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering leads to a dynamic equilibrium between various "envelope" and "twist" conformers. The substituents on the ring—the fluorine atom at C4 and the sulfonyl chloride group at C3—profoundly influence which conformation is most stable.

In the trans isomer, the fluorine and sulfonyl chloride groups are on opposite sides of the ring. This arrangement can lead to a more extended conformation, potentially minimizing steric hindrance. In the cis isomer, both groups are on the same side, which could introduce steric strain but might be stabilized by intramolecular interactions, such as hydrogen bonding if a hydroxyl group were present, or dipole-dipole interactions.

Computational studies on analogous fluorinated heterocycles, such as fluorinated tetrahydrothiopyrans, have shown that electrostatic interactions and hyperconjugation play pivotal roles in stabilizing conformers where the fluorine atom is in an axial position. A similar effect would be anticipated in 4-fluorooxolane, where the orientation of the C-F bond dipole relative to other polar bonds in the molecule will be a major factor in determining the lowest energy conformation.

The bulky sulfonyl chloride group will have a strong preference for an equatorial position to minimize steric clashes with the ring's hydrogen atoms. The final preferred conformation for each diastereomer (cis and trans) will be a balance between the electronic preferences of the fluorine atom and the steric demands of the sulfonyl chloride group.

Table 2: Predicted Conformational Data for trans-4-Fluorooxolane-3-sulfonyl chloride

| Conformer | Dihedral Angle (F-C4-C3-S) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Equatorial-F, Equatorial-SO₂Cl | ~170° | 0 (Reference) | Minimized steric hindrance for both substituents. |

| Axial-F, Equatorial-SO₂Cl | ~70° | +1.5 - 2.5 | Potential stabilizing gauche interactions involving fluorine. |

| Equatorial-F, Axial-SO₂Cl | ~ -70° | > +4.0 | Significant steric strain from the axial sulfonyl chloride group. |

Reaction Mechanism Elucidation via Computational Methods

Sulfonyl chlorides are classic electrophiles that readily react with nucleophiles, such as amines, alcohols, and water. Computational methods can be used to map the potential energy surface of these reactions, identifying transition states and intermediates to elucidate the most likely reaction mechanism.

For the reaction of this compound with a nucleophile (Nu⁻), two primary mechanisms are plausible for substitution at the sulfur atom:

Sₙ2-type Mechanism: A direct, one-step displacement of the chloride ion by the incoming nucleophile. This proceeds through a single transition state with a trigonal bipyramidal geometry around the sulfur atom.

Addition-Elimination (A-E) Mechanism: A two-step process where the nucleophile first adds to the sulfur atom, forming a transient, high-energy pentacoordinate intermediate (a sulfurane). This intermediate then eliminates the chloride ion in the second step to form the final product.

Computational studies on similar sulfonyl chlorides have shown that the operative mechanism can depend on the nature of both the sulfonyl chloride and the nucleophile. For reactions involving chloride exchange in arenesulfonyl chlorides, DFT studies have indicated a concerted Sₙ2 mechanism. However, for fluoride (B91410) exchange, an addition-elimination pathway with a distinct intermediate is often favored.

The fluorine substituent at the 4-position is unlikely to participate directly in the reaction at the sulfonyl center but will influence the reaction rate through its electron-withdrawing effect, which enhances the electrophilicity of the sulfur atom.

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which is invaluable for characterizing novel compounds. nih.govnih.govresearchgate.net

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted chemical shifts for this compound would be highly dependent on the stereochemistry (cis/trans) and the preferred conformation.

¹H NMR: The protons on the oxolane ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The proton at C3 would be significantly deshielded by the adjacent sulfonyl group.

¹³C NMR: The carbon atom bonded to the sulfonyl group (C3) and the carbon bonded to the fluorine (C4) would show the largest downfield shifts. The C-F coupling constant would be a key diagnostic feature.

¹⁹F NMR: The chemical shift of the fluorine atom would provide information about its electronic environment and conformation.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule's infrared spectrum. dtic.mil For this compound, characteristic strong absorption bands would be predicted for:

The asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically found in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.

The C-O-C stretching of the oxolane ring, usually around 1050-1150 cm⁻¹.

The C-F stretching vibration, which is typically found in the 1000-1400 cm⁻¹ region and can be sensitive to the molecular environment.

The S-Cl stretching vibration, which appears at lower frequencies, generally between 500 and 600 cm⁻¹.

Table 3: Predicted Key Spectroscopic Peaks for this compound

| Spectrum | Predicted Peak/Region | Assignment |

| IR | 1370-1390 cm⁻¹ (strong) | S=O asymmetric stretch |

| IR | 1170-1190 cm⁻¹ (strong) | S=O symmetric stretch |

| IR | 1080-1120 cm⁻¹ (strong) | C-F stretch |

| ¹³C NMR | 75-85 ppm | C-S |

| ¹³C NMR | 90-100 ppm (J_CF ≈ 170-190 Hz) | C-F |

| ¹⁹F NMR | -180 to -210 ppm | -CHF- |

Design of Novel Derivates through In Silico Screening

The structure of this compound serves as a versatile scaffold for the design of new molecules with potentially useful properties, particularly in medicinal chemistry. Sulfonamides, formed by reacting sulfonyl chlorides with amines, are a prominent class of drugs. In silico screening allows for the rapid design and evaluation of a large library of virtual derivatives, prioritizing the most promising candidates for synthesis. nih.govresearchgate.net

Starting with the this compound core, a virtual library can be generated by computationally reacting it with a diverse set of amines. The resulting sulfonamide derivatives can then be evaluated for properties relevant to drug development:

Binding Affinity: If a biological target, such as a kinase or protease, is known, molecular docking simulations can predict how well each derivative fits into the target's active site. sphinxsai.comnih.gov This provides an estimate of the compound's potential biological activity.

ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This helps to filter out compounds that are likely to have poor pharmacokinetic profiles or be toxic.

Physicochemical Properties: Properties like lipophilicity (logP), aqueous solubility, and polar surface area can be calculated to ensure the designed molecules have drug-like characteristics.

For example, one could design a library of derivatives to target a specific protein kinase. The oxolane ring could provide a rigid scaffold to orient functional groups for optimal interaction with the kinase's hinge region, while the fluorinated substituent could enhance binding affinity or improve metabolic stability. In silico screening would rank these virtual compounds based on their predicted docking scores and ADMET profiles, allowing researchers to focus their synthetic efforts on a small number of high-potential candidates.

Future Perspectives and Emerging Research Avenues for 4 Fluorooxolane 3 Sulfonyl Chloride

Novel Synthetic Methodologies for Enhanced Sustainability

The development of efficient and sustainable synthetic routes to 4-Fluorooxolane-3-sulfonyl chloride is a primary research objective. Current methods for producing similar β-fluoro sulfonyl chlorides often involve multi-step sequences starting from alkenes. researchgate.net A key future direction will be the design of more atom-economical and environmentally benign processes.

Future research could focus on:

Direct Fluorosulfonylation: Investigating radical-based methods that could simultaneously introduce both the fluorine and the sulfonyl chloride functionalities onto a suitable oxolane precursor. While radical fluorosulfonylation has been developed for alkenes and alkynes, its application to saturated heterocycles remains a challenge. researchgate.net

Catalytic Approaches: Developing transition-metal or organocatalytic systems to facilitate the synthesis. This could involve catalytic halogen exchange reactions to convert a more accessible 4-chlorosulfonyl chloride precursor to the target compound, potentially using greener solvents and reagents. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers enhanced safety, better control over reaction parameters, and easier scalability for potentially hazardous reactions involving sulfonyl chlorides or fluorinating agents.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct Fluorosulfonylation | Fewer synthetic steps, improved atom economy. | Development of radical initiators and fluorosulfonyl sources compatible with the oxolane ring. |

| Catalytic Methods | Milder reaction conditions, reduced waste. | Design of selective catalysts for fluorination or chlorosulfonylation of oxolane derivatives. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in a continuous flow reactor. |

Exploration of Bioactive Scaffolds and Chemical Probe Development

Fluorinated heterocycles are ubiquitous in pharmaceuticals and agrochemicals due to their ability to enhance properties like metabolic stability, bioavailability, and binding affinity. numberanalytics.comresearchgate.net The 4-fluorooxolane motif is an sp3-rich scaffold that can provide novel three-dimensional diversity for drug discovery.

The sulfonyl chloride group is a reactive electrophile that can readily form stable sulfonamide bonds with amine nucleophiles, such as the side chain of lysine (B10760008) residues in proteins. This reactivity is analogous to that of sulfonyl fluorides, which are increasingly used as covalent warheads for chemical biology probes to target specific amino acid residues beyond cysteine. nih.govrsc.org

Emerging research avenues include:

Fragment-Based Drug Discovery: Using this compound as a reactive fragment to screen against protein targets. Covalent binding to a protein of interest can help identify new binding pockets and provide a starting point for developing more potent and selective inhibitors.

Chemical Probe Synthesis: Developing probes where the 4-fluorooxolane scaffold provides the recognition element and the sulfonyl chloride acts as a "warhead" to covalently label a target protein. rsc.org This could be instrumental in studying the function of proteins that have been difficult to target with traditional reversible inhibitors.

Library Synthesis: Reacting this compound with a diverse range of amines to generate libraries of novel sulfonamides for biological screening.

Advanced Mechanistic Insights through Advanced Spectroscopic Techniques

A thorough understanding of the reactivity of this compound is crucial for its effective application. The interplay between the electron-withdrawing fluorine atom and the sulfonyl chloride group on the flexible oxolane ring likely influences its conformational preferences and electrophilicity.

Future mechanistic studies would likely involve:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the reaction pathways for its reactions with nucleophiles. This can provide insights into transition states and predict reactivity, similar to studies performed on sulfonyl fluorides. nih.gov

Kinetics Studies: Using techniques like stopped-flow spectroscopy or in-situ NMR monitoring to determine the reaction rates with various nucleophiles. This data is essential for comparing its reactivity to other electrophilic warheads and for designing controlled biological experiments.

Advanced NMR Spectroscopy: Utilizing 2D NMR techniques (e.g., HOESY, ROESY) to study the conformation of the 4-fluorooxolane ring and its derivatives, which can be critical for understanding structure-activity relationships in a biological context.

Development of High-Throughput Screening for Reactivity and Derivatization

To fully exploit the potential of this compound as a building block, high-throughput screening (HTS) methods are needed to rapidly explore its reaction scope and identify promising derivatives.

Key areas for development include:

Parallel Synthesis Platforms: Utilizing automated synthesis platforms to react this compound with large plates of amine-containing building blocks, generating extensive libraries of sulfonamide derivatives.

HTS Reactivity Profiling: Developing fluorescence- or mass spectrometry-based assays to quickly assess the reactivity of the compound against a panel of biologically relevant nucleophiles. This would help in creating a reactivity profile to guide its application as a chemical probe.

Screening for Functional Properties: Integrating HTS synthesis with downstream biological or materials science assays to rapidly screen the resulting derivative libraries for desired properties, such as inhibitory activity against a specific enzyme or unique photophysical characteristics.

| HTS Application | Technique | Goal |

| Library Generation | Automated Parallel Synthesis | Create a large, diverse set of 4-fluorooxolane sulfonamide derivatives. |

| Reactivity Profiling | Fluorescence Quenching Assays | Rapidly determine reaction kinetics with various nucleophiles. |

| Functional Discovery | Cell-Based Assays | Screen derivatives for biological activity (e.g., cytotoxicity, target engagement). |

Integration into Materials Science and Polymer Chemistry

The introduction of fluorinated heterocycles can significantly alter the properties of materials, imparting characteristics such as thermal stability, chemical resistance, and unique optical or electrical properties. numberanalytics.comnih.gov The this compound building block offers a potential route to new functional polymers and materials.

Future research in this area could explore:

Functional Monomer Synthesis: Transforming this compound into a polymerizable monomer, for example, by introducing a vinyl or other polymerizable group.

Polymer Modification: Grafting the 4-fluorooxolane moiety onto existing polymers by reacting the sulfonyl chloride group with functional groups on the polymer backbone. This could be used to modify surface properties, such as hydrophobicity or biocompatibility.

Development of Fluorinated Materials: Incorporating this building block into the synthesis of specialty materials like fluorinated liquid crystals, components for organic light-emitting diodes (OLEDs), or advanced coatings with low surface energy. numberanalytics.com The unique combination of the polar sulfonyl group and the fluorinated ring could lead to materials with novel dielectric or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Fluorooxolane-3-sulfonyl chloride in laboratory settings?

- Methodological Guidance : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place away from moisture and bases, as sulfonyl chlorides hydrolyze readily. In case of skin contact, wash immediately with water and consult a physician .

- Data Consideration : Monitor for exothermic reactions during synthesis or handling, as sulfonyl chlorides can react violently with nucleophiles (e.g., amines, alcohols). Include neutralization protocols for spills using sodium bicarbonate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Guidance :

- NMR : Use NMR to confirm fluorine substitution patterns and NMR to resolve oxolane ring protons.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in electron ionization (EI) mode provides molecular weight verification. Compare fragmentation patterns with structurally similar sulfonyl chlorides (e.g., 4-Fluoro-3-(trifluoromethyl)benzoyl chloride) for validation .

- IR Spectroscopy : Identify characteristic S=O stretching vibrations (~1350–1450 cm) and C-F bonds (~1100 cm) .

Q. What synthetic routes are reported for sulfonyl chloride derivatives analogous to this compound?

- Methodological Guidance :

- Chlorosulfonation : React oxolane precursors with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

- Fluorination Strategies : Introduce fluorine via halogen exchange (e.g., using KF in polar aprotic solvents) or electrophilic fluorination .

- Validation : Confirm reaction completion via TLC or in-situ IR monitoring of sulfonic acid intermediates before HCl quenching .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Guidance :

- DFT Calculations : Optimize the molecular geometry using density functional theory (B3LYP/6-31G* basis set) to assess electrophilicity at the sulfur center.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF, THF) to evaluate activation energies for SN2 mechanisms.

- Validation : Compare predicted reaction rates with experimental kinetic data using stopped-flow spectroscopy .

Q. How should researchers resolve contradictions in observed vs. predicted spectral data for this compound?

- Methodological Guidance :

- Error Source Analysis : Check for impurities (e.g., hydrolysis products) via HPLC-MS. Use deuterated solvents in NMR to avoid solvent-artifact peaks.

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., gauge-including atomic orbital method).

- Iterative Refinement : Adjust synthetic conditions (e.g., reaction time, temperature) to minimize side products and repeat characterization .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Guidance :

- Moisture Control : Store under inert gas (argon) with molecular sieves in sealed amber vials.

- Thermal Stability : Conduct accelerated aging studies (40°C for 1 month) and monitor degradation via HPLC.

- Stabilizers : Evaluate additives (e.g., hindered phenols) to inhibit radical-mediated decomposition .

Data Analysis & Experimental Design

Q. How can researchers design experiments to distinguish between competing reaction mechanisms (e.g., SN1 vs. SN2) involving this compound?

- Methodological Guidance :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated nucleophiles. SN2 mechanisms show significant KIE.

- Stereochemical Probes : Use chiral oxolane derivatives to track inversion (SN2) or racemization (SN1).

- Solvent Polarity Tests : Measure rate changes in solvents of varying polarity (e.g., water vs. DMSO) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Guidance :

- Nonlinear Regression : Fit data to Hill or log-logistic models to estimate EC values.

- ANOVA with Post Hoc Tests : Compare treatment groups for significant differences in cytotoxicity (e.g., via MTT assay).

- Meta-Analysis : Aggregate results from replicate experiments to account for biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.